methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 4. The triazole ring is linked via a sulfanyl acetyl bridge to a benzoate ester group. This structure integrates key pharmacophoric elements: the triazole ring (known for hydrogen bonding and metabolic stability), the thiophene moiety (contributing to π-π stacking interactions), and the benzoate ester (enhancing lipophilicity and bioavailability).
Properties
Molecular Formula |
C17H16N4O3S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H16N4O3S2/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |
InChI Key |
HWTPQNNFZHGJAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-thiophene intermediate with a suitable thiol compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or other esters
Scientific Research Applications
Methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene and triazole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of methyl 4-[({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate with structurally related 1,2,4-triazole derivatives reveals critical differences in substituents, synthesis routes, and bioactivities:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
Thiophen-2-yl at position 5 is conserved in antimicrobial derivatives , suggesting a role in target binding via hydrophobic or π-stacking interactions. 4-Amino substituents (e.g., in ) correlate with anticancer activity, likely due to hydrogen bonding with biological targets.
Synthetic Routes :
- Most analogs are synthesized via oxadiazole ring opening (e.g., ) or Schiff base reactions (e.g., ). The target compound likely follows similar pathways, with methylamine replacing bromobenzylamine in the ring-opening step.
Functional Group Contributions :
- Benzoate esters (target compound, ) improve membrane permeability compared to free carboxylic acids.
- Sulfanyl acetyl linkers are common in bioactive triazoles, facilitating conjugation to aromatic moieties .
Biological Activity Trends: Antimicrobial Activity: Derivatives with 4-bromobenzyl () and thiophen-2-yl groups show MIC values of 8–64 µg/mL against S. aureus and E. coli. Anticancer Activity: Compounds with 4-amino and benzothiazole groups () exhibit potent activity (IC₅₀: 2–10 µM) against leukemia and breast cancer cell lines.
Research Findings and Implications
- Structural Optimization : The target compound’s 4-methyl-thiophen-2-yl combination balances lipophilicity and steric bulk, making it a candidate for antimicrobial or anticancer screening.
- Synthetic Scalability: Methods from (e.g., refluxing with sodium ethanolate) are adaptable for large-scale production.
- Characterization Tools : X-ray crystallography (via SHELX ) and TLC monitoring () are critical for purity and structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
